molecular formula C12H10ClNO3 B1611712 5-(4-Chlorophenyl)isoxazole-3-propionic acid CAS No. 870704-00-0

5-(4-Chlorophenyl)isoxazole-3-propionic acid

Cat. No. B1611712
M. Wt: 251.66 g/mol
InChI Key: RHKHSBMLUYKYIZ-UHFFFAOYSA-N
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Description



  • Chemical Formula : C12H10ClNO3

  • Molecular Weight : 251.67 g/mol

  • Appearance : White flakes

  • Melting Point : 157-165 °C

  • Storage Temperature : Store at 0-8°C





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The molecular formula indicates the presence of chlorine, phenyl, and isoxazole groups.

    • The compound’s structure consists of an isoxazole ring attached to a propionic acid moiety.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not mentioned in the provided sources.





  • Physical And Chemical Properties Analysis



    • Density : 1.348±0.06 g/cm³ (predicted)

    • Boling Point : 445.1±35.0 °C (predicted)




  • Scientific Research Applications

    Neuroprotection and Receptor Antagonism

    Research has focused on the development of novel excitatory amino acid (EAA) receptor antagonists derived from isoxazole amino acids. These compounds, including variations synthesized from 5-(4-Chlorophenyl)isoxazole-3-propionic acid, have been explored for their neuroprotective properties and selectivity in antagonizing excitatory effects induced by specific EAA receptors. Studies reveal that these antagonists can protect against neurotoxic effects and exhibit selectivity in inhibiting receptor subtypes, demonstrating potential therapeutic applications in neuroprotection and the modulation of synaptic transmission (Krogsgaard‐Larsen et al., 1991).

    Antiviral and Antimicrobial Activity

    Derivatives of 5-(4-Chlorophenyl)isoxazole-3-propionic acid have been synthesized and evaluated for their antiviral and antimicrobial activities. For instance, thiadiazole sulfonamides showing potential anti-tobacco mosaic virus activity highlight the compound's utility in developing new antiviral agents. This underscores the importance of structural modification and exploration of bioactive isoxazole derivatives in pharmaceutical research (Chen et al., 2010).

    Molecular Docking and Structural Studies

    Structural analysis and docking studies of tetrazole and thiadiazole derivatives, including those related to 5-(4-Chlorophenyl)isoxazole-3-propionic acid, provide insights into their interactions with biological targets. These studies are crucial for understanding the molecular basis of the compound's activity and for guiding the design of more effective therapeutic agents with improved specificity and potency (Al-Hourani et al., 2015).

    Larvicidal Activity

    Isoxazole derivatives have also been investigated for their larvicidal properties against mosquito species, such as Aedes aegypti, which are vectors for diseases like dengue fever and Zika virus. Modifications at the C-5 position of isoxazoles, including 5-(4-Chlorophenyl) variants, demonstrate improved larvicidal activities, indicating the potential for developing new environmentally friendly pest control agents (da Silva-Alves et al., 2013).

    Corrosion Inhibition

    Experimental and computational studies on derivatives of 5-(4-Chlorophenyl)isoxazole-3-propionic acid have shown their efficacy as corrosion inhibitors for metals in acidic environments. These findings are important for industrial applications where corrosion resistance is critical, offering insights into the development of more effective and environmentally sustainable corrosion inhibitors (Kaya et al., 2016).

    Safety And Hazards



    • No specific safety or hazard information is provided in the sources.

    • Always follow proper handling and storage procedures when working with chemicals.




  • Future Directions



    • Research on the biological activity, potential applications, and further characterization of this compound is needed.




    Please note that the analysis is based on available data, and additional research may be required for a more detailed understanding. If you have any specific questions or need further information, feel free to ask!


    properties

    IUPAC Name

    3-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RHKHSBMLUYKYIZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H10ClNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60584694
    Record name 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60584694
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    251.66 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-(4-Chlorophenyl)isoxazole-3-propionic acid

    CAS RN

    870704-00-0
    Record name 5-(4-Chlorophenyl)-3-isoxazolepropanoic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=870704-00-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60584694
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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